molecular formula C16H15N3OS B2566414 3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide CAS No. 2034258-00-7

3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide

Cat. No.: B2566414
CAS No.: 2034258-00-7
M. Wt: 297.38
InChI Key: UFELQOLYTDAGRT-UHFFFAOYSA-N
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Description

3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide is a compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives

Biochemical Analysis

Biochemical Properties

3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to interact with Kv7 potassium channels, functioning as an activator . This interaction is crucial for its potential therapeutic effects, as Kv7 channels are involved in regulating neuronal excitability and are targets for treating conditions such as epilepsy, pain, and migraines . The compound’s ability to modulate these channels highlights its importance in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with Kv7 channels can alter neuronal signaling, leading to changes in cellular excitability and neurotransmitter release . Additionally, the compound’s impact on gene expression can result in the upregulation or downregulation of specific genes involved in cellular metabolism and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to Kv7 potassium channels, stabilizing their open state and enhancing their activity . This binding interaction is critical for its role as a channel activator, leading to increased potassium ion flow and reduced neuronal excitability. Additionally, the compound may influence other molecular targets, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and cellular metabolism. These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates Kv7 channel activity, leading to therapeutic effects such as reduced neuronal excitability and pain relief . At higher doses, the compound may exhibit toxic or adverse effects, including potential neurotoxicity and disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is metabolized primarily through hepatic enzymes, leading to the formation of active and inactive metabolites . These metabolic pathways can affect the compound’s bioavailability, efficacy, and safety. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels, further impacting its biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound is transported across cell membranes through specific transporters and binding proteins, facilitating its distribution to target sites . Once inside the cells, the compound can accumulate in specific tissues, influencing its localization and activity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the plasma membrane is crucial for its interaction with Kv7 channels and subsequent modulation of neuronal excitability . Additionally, the compound’s presence in other subcellular compartments can influence its overall biochemical effects and therapeutic potential.

Chemical Reactions Analysis

3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other similar compounds.

Properties

IUPAC Name

3-phenylsulfanyl-N-pyrazolo[1,5-a]pyridin-5-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c20-16(8-11-21-15-4-2-1-3-5-15)18-13-7-10-19-14(12-13)6-9-17-19/h1-7,9-10,12H,8,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFELQOLYTDAGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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